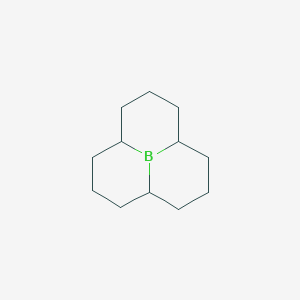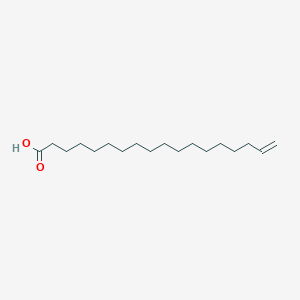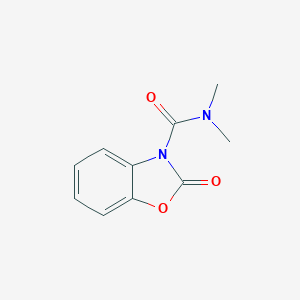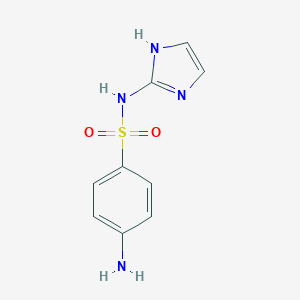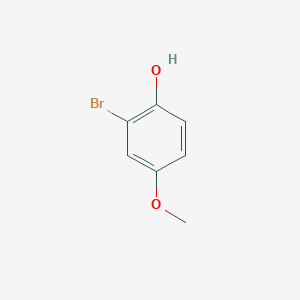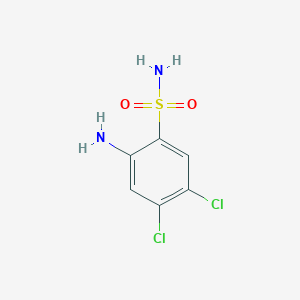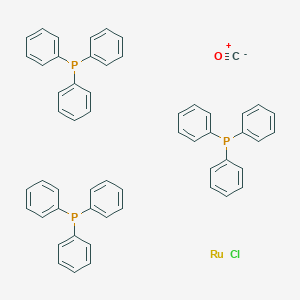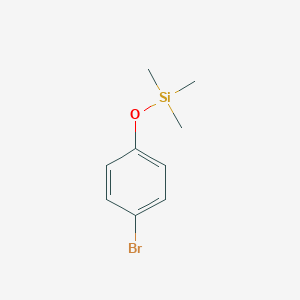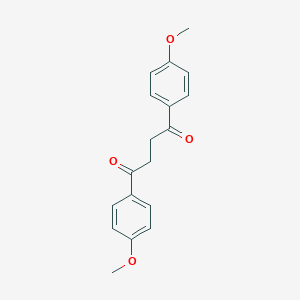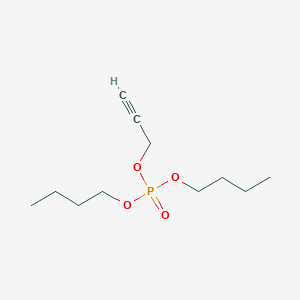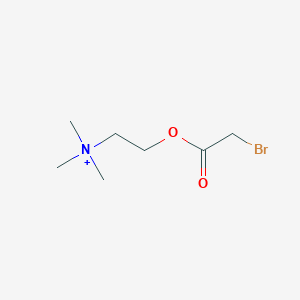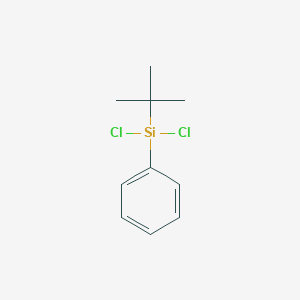
tert-Butylphenyldichlorosilane
Descripción general
Descripción
tert-Butylphenyldichlorosilane is a chemical compound that is not directly mentioned in the provided papers. However, related compounds and derivatives, such as tert-butoxychloromethylphenylsilane, have been synthesized and studied for their reactivity and potential applications in various fields, including organic synthesis and materials science. These compounds typically contain silicon atoms bonded to organic groups, such as tert-butyl and phenyl groups, and halogens like chlorine, which can undergo various chemical reactions .
Synthesis Analysis
The synthesis of tert-butylphenyldichlorosilane-like compounds involves reactions that can lead to the formation of complex structures. For example, the reaction of dichloromethylphenylsilane with tert-butanol in the presence of a hydrogen chloride acceptor produces tert-butoxychloromethylphenylsilane . Similarly, di-tert-butyldichlorosilane reacts with methylamine to yield products that can further react with other reagents to form cyclic compounds with interesting properties .
Molecular Structure Analysis
The molecular structures of tert-butylphenyldichlorosilane analogs have been elucidated using techniques such as single-crystal X-ray diffraction. These studies reveal the arrangement of atoms within the molecules and the types of interactions that stabilize their crystalline forms. For instance, tert-butyldiphenylsilanes with different functional groups have been analyzed to understand the effects of these groups on intermolecular interactions in the solid state .
Chemical Reactions Analysis
Compounds similar to tert-butylphenyldichlorosilane participate in a variety of chemical reactions. For example, tert-butoxychloromethylphenylsilane reacts with substituted ethanols to yield polyfunctional silanes. These reactions are facilitated by bases and can lead to the formation of α-silyl amines with potential applications in organic synthesis . Additionally, tert-butyl hypofluorite, a related compound, can add to olefins to form β-fluoro-tert-butoxy compounds, demonstrating the reactivity of tert-butyl-substituted compounds towards unsaturated systems .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butylphenyldichlorosilane and its derivatives are influenced by their molecular structures. These properties include stability, reactivity, and the ability to form derivatives with other functional groups. For example, tert-butylpentafluorophenylmethylchlorosilane is used to form hydrolytically stable derivatives with electron-capturing properties, which are suitable for gas chromatography . The stability and reactivity of these compounds are also studied using computational methods such as density functional theory (DFT) and Hartree-Fock (HF) calculations .
Aplicaciones Científicas De Investigación
1. Synthesis of Highly Crowded Cyclotetrasilane
Kyushin, Sakurai, and Matsumoto (1995) explored the reaction of di-tert-butyldichlorosilane with lithium, resulting in hepta-tert-butylcyclotetrasilane. This compound demonstrates unusual Si-Si bond lengths and a folded cyclotetrasilane ring, contributing to the understanding of molecular crowding and bond interactions in silane chemistry (Kyushin, Sakurai, & Matsumoto, 1995).
2. Formation of Cyclodiphosph(III)azane and Dithiocyclodiphosph(V)azane
Herbst-Irmer et al. (1996) utilized di-tert-butyldichlorosilane in forming complex compounds like cyclodiphosph(III)azane. This research provides insight into the synthesis and crystal structures of these compounds, expanding the knowledge of silicon-containing cyclic compounds (Herbst-Irmer et al., 1996).
3. Catalyst for Alkylation Reaction of Phenol and tert-Butyl Alcohol
Zhang et al. (2022) investigated the use of tert-butylphenol, synthesized via a catalyzed alkylation reaction involving tert-butylphenyldichlorosilane. This study contributes to the understanding of catalytic systems in organic synthesis, particularly for the industrial production of tert-butylphenol (Zhang et al., 2022).
4. Diastereoselective Silacyclopropanations
Driver, Franz, and Woerpel (2002) explored lithium reduction of di-tert-butyldichlorosilane for silacyclopropanations of chiral olefins. Their work highlights the role of steric interactions in controlling the approach of silylene intermediates to olefins, contributing to the field of organosilicon chemistry (Driver, Franz, & Woerpel, 2002).
5. Preparation of Thin Polydimethylsiloxane Films
Koschwanez, Carlson, and Meldrum (2009) demonstrated the use of tert-butyl alcohol in the preparation of thin polydimethylsiloxane films. This study provides valuable insights for "lab on a chip" devices, offering alternatives to conventional solvents like hexane (Koschwanez, Carlson, & Meldrum, 2009).
Propiedades
IUPAC Name |
tert-butyl-dichloro-phenylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14Cl2Si/c1-10(2,3)13(11,12)9-7-5-4-6-8-9/h4-8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCXPCSGIIJESOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7066277 | |
| Record name | Dichloro(1,1-dimethylethyl)phenylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7066277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butylphenyldichlorosilane | |
CAS RN |
17887-41-1 | |
| Record name | [Dichloro(1,1-dimethylethyl)silyl]benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17887-41-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, (dichloro(1,1-dimethylethyl)silyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017887411 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, [dichloro(1,1-dimethylethyl)silyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dichloro(1,1-dimethylethyl)phenylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7066277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dichloro(1,1-dimethylethyl)phenylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.017 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



